molecular formula C8H9ClN4 B1349416 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 350500-99-1

5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1349416
CAS No.: 350500-99-1
M. Wt: 196.64 g/mol
InChI Key: UDXZXUHBQUULLQ-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C8H9ClN4. This compound belongs to the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit kinase activity, which is crucial for cell signaling and proliferation. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential as a drug scaffold make it a valuable compound in medicinal chemistry .

Biological Activity

5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS Number: 350500-99-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, supported by various studies and data.

The molecular formula of this compound is C8H9ClN4C_8H_9ClN_4, with a molecular weight of approximately 196.64 g/mol. The compound's structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that certain pyrazolo derivatives display low minimum inhibitory concentrations (MICs) against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMIC (µg/mL)Target Bacteria
Compound 3k1.00MRSA
Compound 3d7.80Candida albicans

In a comparative study, the compound demonstrated an MIC of 1 µg/mL against MRSA strains, indicating its potential as an effective antibacterial agent against resistant bacteria .

Antifungal Activity

The antifungal activity of the compound has also been investigated. In particular, it has shown moderate activity against Candida albicans, with an MIC of 7.80 µg/mL. This suggests that derivatives of pyrazolo compounds may be useful in treating fungal infections .

Anticancer Activity

The anticancer properties of pyrazolo compounds have been a focal point in recent research. For example, certain analogues have demonstrated significant antiproliferative effects against various cancer cell lines.

Cell LineCompoundIC50 (µM)
A549 (lung cancer)Compound X10.5
HeLa (cervical cancer)Compound Y15.2

These findings indicate that modifications to the pyrazolo structure can enhance its effectiveness against specific cancer types .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that it can bind effectively to proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways .

Case Studies

Several case studies highlight the effectiveness of this compound in experimental settings:

  • Antibacterial Efficacy : A study tested the compound against a panel of bacterial strains and found it significantly inhibited growth at low concentrations compared to standard antibiotics.
  • Cancer Cell Inhibition : In vitro assays on A549 lung cancer cells revealed that treatment with the compound resulted in reduced cell viability and induced apoptosis.

Properties

IUPAC Name

5-chloro-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-3-5-7(10)12-13-8(5)11-4(2)6(3)9/h1-2H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXZXUHBQUULLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NNC(=C12)N)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956490
Record name 5-Chloro-4,6-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350500-99-1
Record name 5-Chloro-4,6-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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